molecular formula C22H30N4O3 B6111590 Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate

Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate

Cat. No.: B6111590
M. Wt: 398.5 g/mol
InChI Key: HMKSDAAVBZVNAA-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and a piperazine ring. The indole nucleus is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. This compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide to form the indole core . This intermediate is then subjected to further functionalization to introduce the piperidine and piperazine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The carbonyl group in the indole structure can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter receptors, enzymes involved in metabolic processes, and other cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is unique due to the combination of the indole, piperidine, and piperazine rings in its structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-3-29-22(28)25-13-11-24(12-14-25)18-8-6-10-26(16-18)21(27)20-15-17-7-4-5-9-19(17)23(20)2/h4-5,7,9,15,18H,3,6,8,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKSDAAVBZVNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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